molecular formula C16H18N4O4S B2376003 N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide CAS No. 899988-95-5

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide

Cat. No.: B2376003
CAS No.: 899988-95-5
M. Wt: 362.4
InChI Key: DGVXXDRRBLQZLR-UHFFFAOYSA-N
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Description

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Catalyst-Free Synthesis

  • N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives, a novel class of compounds similar to the queried chemical, have been synthesized through a catalyst-free process. This method is rapid and conducted under mild conditions, indicating potential for efficient synthesis of related compounds (Liu et al., 2014).

Protective Effects in Biological Systems

  • A pyrazole derivative displayed antioxidant properties and protective effects against oxidative stress and DNA damage in African catfish exposed to lead nitrate, suggesting potential biomedical applications for similar compounds (Soliman et al., 2019).

Potential Biological and Pharmacological Applications

  • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using non-steroidal anti-inflammatory drugs, possess potential biological applications and were found to bind nucleotide protein targets, indicating relevance in medicinal chemistry (Saeed et al., 2015).

Photophysical Characteristics

  • Studies on 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, related to the queried compound, showed significant photophysical properties. These compounds are thermally stable and exhibit potential for use in materials science (Padalkar et al., 2011).

Ligand Use in Chemical Reactions

  • N-picolinamides have been used as ligands in Ullmann-type homocoupling reactions, demonstrating the utility of similar compounds in facilitating chemical bond formations (Damkaci et al., 2014).

Molecular Docking and Antitumor Activity

  • Novel pyrazole and pyrimidine derivatives showed excellent in vitro antitumor activity. Molecular docking studies suggested their potential in drug development for cancer treatment (Rahmouni et al., 2016).

Anticonvulsant Activity and Neuroprotection

  • 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues showed significant anticonvulsant and neuroprotective activities (Ahsan, 2017).

Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-2-8-17-15(21)16(22)18-14-12-9-25(23,24)10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXXDRRBLQZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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